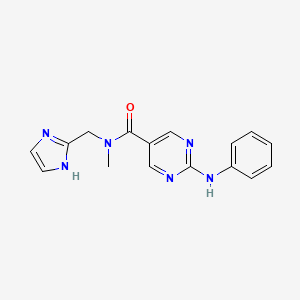

2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide, also known as A-1210477, is a small molecule inhibitor that selectively targets the MCL-1 protein. MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate apoptosis or programmed cell death. Overexpression of MCL-1 is associated with resistance to chemotherapy and poor prognosis in various types of cancer, making it an attractive target for cancer therapy.

Mécanisme D'action

2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide binds to the BH3-binding groove of MCL-1, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism is distinct from other BCL-2 family inhibitors, such as ABT-263, which target multiple BCL-2 family members.

Biochemical and Physiological Effects

2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, as well as inhibit tumor growth in xenograft models of cancer. 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide is a potent and selective inhibitor of MCL-1, making it a valuable tool for studying the role of MCL-1 in cancer biology. However, its efficacy may be limited in certain types of cancer cells that do not rely on MCL-1 for survival. Additionally, the synthesis of 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide is complex and may be challenging for some laboratories.

Orientations Futures

For the study of 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide include investigating its efficacy in combination with other chemotherapy agents, as well as exploring its potential as a therapeutic agent in clinical trials. Further studies are also needed to understand the mechanisms of resistance to 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide and to identify biomarkers that can predict response to treatment.

Méthodes De Synthèse

The synthesis of 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide involves several steps, starting with the reaction of 2-chloro-5-nitropyrimidine with N-methyl-N-(2-hydroxyethyl)aniline to form 2-anilino-5-nitropyrimidine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 2-chloromethylimidazole to form 2-anilino-N-(1H-imidazol-2-ylmethyl)pyrimidine-5-amine. Finally, this compound is reacted with methyl chloroformate to form 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide.

Applications De Recherche Scientifique

2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has been extensively studied in preclinical models of cancer, demonstrating potent anti-tumor activity in various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has also been shown to synergize with other chemotherapy agents, such as bortezomib and ABT-263, in inducing apoptosis in cancer cells.

Propriétés

IUPAC Name |

2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-22(11-14-17-7-8-18-14)15(23)12-9-19-16(20-10-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFVCMXYWKLGNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CN1)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)

![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)

![6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5495417.png)

![4-bromo-N'-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5495420.png)

![N-{2-[2-(3-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5495442.png)

![3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5495444.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495450.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5495454.png)

![2-(4-chlorophenyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5495460.png)

![N-[2-(methylthio)phenyl]-N'-propylurea](/img/structure/B5495464.png)

![6-methyl-4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5495474.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5495479.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5495484.png)